![molecular formula C13H12N4 B1265482 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine CAS No. 13676-49-8](/img/structure/B1265482.png)
2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine
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Overview
Description
“2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” is a chemical compound with the molecular formula C13H12N4 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety has been described . The process involved the preparation of these compounds with commercial tetracarboxylic dianhydrides via thermal imidization .Molecular Structure Analysis
The molecular structure of “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” consists of a benzimidazole ring attached to an aminophenyl group . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a series of poly(benzoxazole imide)s showed great glass transition temperatures ranging from 285 to 363 °C, excellent thermal stability, and good mechanical properties .Scientific Research Applications
Material Science
In material science, this compound’s unique structure can be utilized to create novel materials with specific optical or electronic properties. Its ability to act as a luminescent scaffold makes it suitable for the development of new optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Future Directions
Imidazole and benzimidazole rings are widely utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development of new compounds like “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” for various applications .
properties
IUPAC Name |
2-(3-aminophenyl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCILMAMLEHOLRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275498 |
Source
|
Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine | |
CAS RN |
13676-49-8 |
Source
|
Record name | 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13676-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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